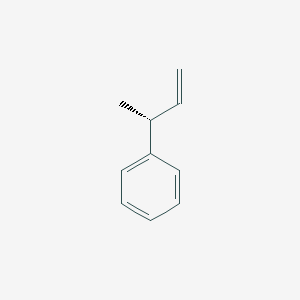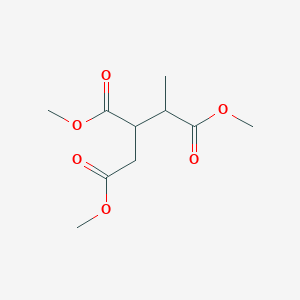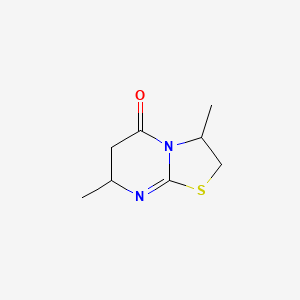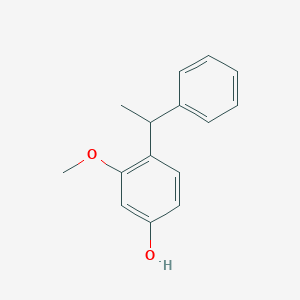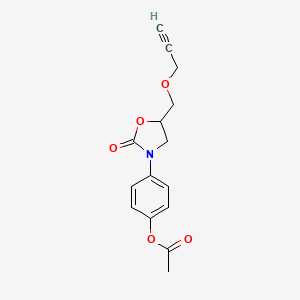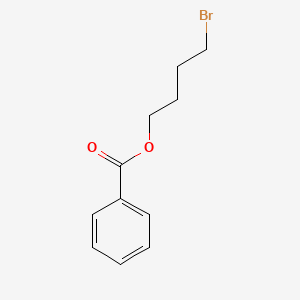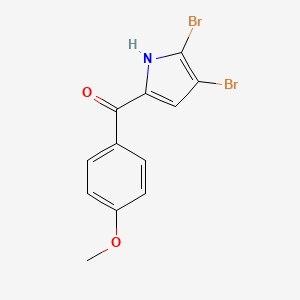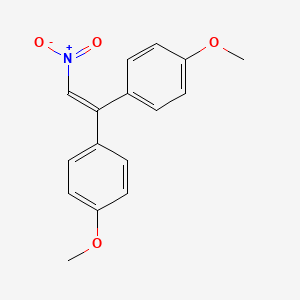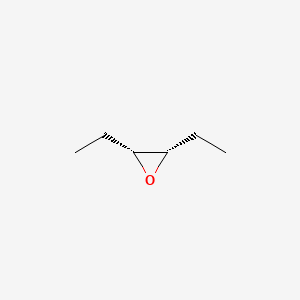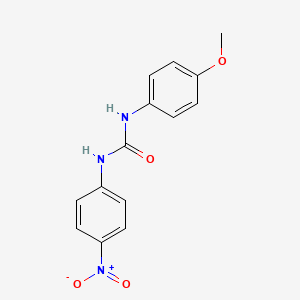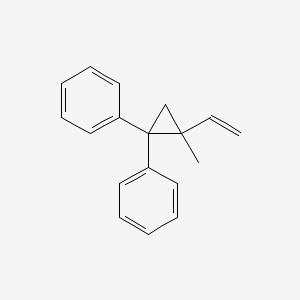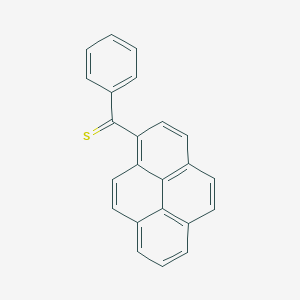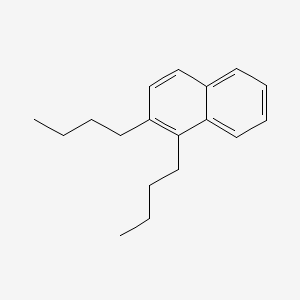
7-(1,3-Dioxolan-2-YL)heptanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(1,3-Dioxolan-2-YL)heptanal is an organic compound with the molecular formula C11H20O3. It is a member of the dioxolane family, which are cyclic acetals formed from the reaction of aldehydes or ketones with diols. This compound is characterized by the presence of a dioxolane ring attached to a heptanal chain, making it a versatile intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
7-(1,3-Dioxolan-2-YL)heptanal can be synthesized through the acetalization of heptanal with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and more efficient catalysts like zirconium tetrachloride can enhance the yield and purity of the product .
化学反応の分析
Types of Reactions
7-(1,3-Dioxolan-2-YL)heptanal undergoes various chemical reactions, including:
Reduction: Reduction with lithium aluminum hydride or sodium borohydride can yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dioxolane ring can be opened under acidic conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acidic conditions using hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate ring-opening reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used .
科学的研究の応用
7-(1,3-Dioxolan-2-YL)heptanal has several applications in scientific research:
作用機序
The mechanism of action of 7-(1,3-Dioxolan-2-YL)heptanal involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring provides stability against nucleophiles and bases, making it useful in multi-step organic syntheses . The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized .
類似化合物との比較
Similar Compounds
1,3-Dioxane: Another cyclic acetal with similar stability and reactivity.
1,3-Dioxolane: A closely related compound with a slightly different ring structure.
Uniqueness
7-(1,3-Dioxolan-2-YL)heptanal is unique due to its specific heptanal chain, which imparts distinct chemical properties and reactivity compared to other dioxolanes and dioxanes .
特性
CAS番号 |
50445-29-9 |
|---|---|
分子式 |
C10H18O3 |
分子量 |
186.25 g/mol |
IUPAC名 |
7-(1,3-dioxolan-2-yl)heptanal |
InChI |
InChI=1S/C10H18O3/c11-7-5-3-1-2-4-6-10-12-8-9-13-10/h7,10H,1-6,8-9H2 |
InChIキー |
IKJGGMMPCWSBRQ-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)CCCCCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


